molecular formula C22H22FN3O2S B2899109 2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 899904-87-1

2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2899109
CAS No.: 899904-87-1
M. Wt: 411.5
InChI Key: WWWVEDOROKFHHB-UHFFFAOYSA-N
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Description

2-{[3-(4-fluorophenyl)-1,4-diazaspiro[44]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable diaza compound and a fluorophenyl derivative.

    Introduction of the sulfanyl group: This step involves the reaction of the spirocyclic intermediate with a thiol reagent under controlled conditions.

    Acetamide formation: The final step involves the acylation of the intermediate with 4-methoxyphenyl acetic acid in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The diaza ring can be reduced under hydrogenation conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced diaza derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. Key pathways involved include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

Compared to similar compounds, 2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide stands out due to its unique spirocyclic structure and the presence of both fluorophenyl and sulfanyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-28-18-10-8-17(9-11-18)24-19(27)14-29-21-20(15-4-6-16(23)7-5-15)25-22(26-21)12-2-3-13-22/h4-11H,2-3,12-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWVEDOROKFHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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